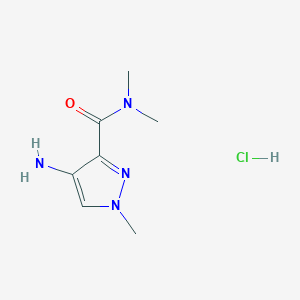

4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride

Description

Properties

IUPAC Name |

4-amino-N,N,1-trimethylpyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c1-10(2)7(12)6-5(8)4-11(3)9-6;/h4H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGSOPHMENRPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803598-20-0 | |

| Record name | 1H-Pyrazole-3-carboxamide, 4-amino-N,N,1-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803598-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methylation of Amino-Pyrazole Carboxamide Precursors

- Starting from 4-amino-1H-pyrazole-3-carboxamide, selective methylation of the nitrogen atoms can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- The reaction conditions are optimized to prevent over-alkylation or ring modification.

- The N1 position methylation is typically favored under controlled temperature and solvent conditions.

Formation of the Carboxamide Group

- The carboxamide group at the 3-position can be introduced by amidation of the corresponding pyrazole-3-carboxylic acid or ester.

- Amidation is performed by reacting the acid derivative with methylamine or other amines under dehydrating conditions or using coupling reagents.

Preparation of Hydrochloride Salt

- The free base form of 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.

- This step improves the compound's crystallinity and stability.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Cyclization of hydrazine derivatives with β-ketoesters | Formation of 1H-pyrazole core |

| 2 | Methylation | Methyl iodide, base (e.g., K2CO3), solvent (acetone) | Introduction of methyl groups at N1 and N,N positions |

| 3 | Amidation | Reaction with methylamine, coupling agent (e.g., EDC) | Formation of carboxamide at 3-position |

| 4 | Salt formation | Treatment with HCl in ethanol | Formation of hydrochloride salt |

Detailed Research Findings and Optimization

- Catalysts and Solvents: Sodium or potassium iodide can be used as catalysts in methylation steps to improve yield and selectivity, as demonstrated in related pyrazole syntheses.

- Temperature Control: Low-temperature conditions during methylation and amidation prevent side reactions such as ring opening or over-alkylation.

- Purification: Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with water at 35-65% ratio) yields high-purity hydrochloride salts.

- Yield and Purity: Optimized reaction conditions can achieve yields exceeding 70% with purity above 98%, suitable for pharmaceutical applications.

Comparative Analysis of Preparation Methods

| Method Aspect | Advantages | Limitations |

|---|---|---|

| Direct methylation | Simple, straightforward, good selectivity | Requires careful control to avoid over-alkylation |

| Amidation via coupling agents | High efficiency, mild conditions | Cost of reagents, potential side products |

| Salt formation | Improves stability and solubility | Requires additional purification step |

Notes on Related Compounds and Their Preparation

- Similar compounds such as 4-amino-N,1-diethyl-1H-pyrazole-3-carboxamide have been synthesized by reacting 4-amino-1H-pyrazole-3-carboxamide with diethylamine under catalytic conditions.

- The preparation of pyrazole carboxylic acids via condensation and cyclization reactions has been well-documented, involving substitution/hydrolysis followed by cyclization with hydrazines.

- Intramolecular 1,3-dipolar cycloaddition has been used to construct pyrazole rings efficiently in related synthetic schemes.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Methylation agent | Methyl iodide or dimethyl sulfate | Requires base, inert atmosphere preferred |

| Base | Potassium carbonate or sodium hydride | Controls alkylation selectivity |

| Solvent | Acetone, DMF, or DMSO | Polar aprotic solvents favor methylation |

| Amidation reagent | Methylamine, EDC or DCC | Mild conditions prevent ring degradation |

| Temperature | 0–25°C for methylation; room temp for amidation | Prevents side reactions |

| Salt formation | HCl in ethanol or ether | Enhances crystallinity and stability |

| Purification | Recrystallization from alcohol-water mix | 35–65% alcohol ratio optimal |

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

Substitution: Electrophiles or nucleophiles; reactions may require catalysts or specific pH conditions depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H12N4O·HCl

- Molecular Weight : 204.66 g/mol

- IUPAC Name : 4-amino-N,N,1-trimethylpyrazole-3-carboxamide; hydrochloride

The presence of the hydrochloride group enhances its solubility and stability, making it suitable for diverse applications.

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in synthesizing more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution, making it versatile for organic synthesis.

- Reagent in Reactions : It is utilized as a reagent in chemical reactions due to its ability to form stable complexes with other molecules.

Biology

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial in regulating cell proliferation and the cell cycle. This suggests potential applications in cancer research .

- Protein Interactions : Its ability to form stable complexes with biological molecules makes it valuable for studying protein interactions and enzyme mechanisms.

Medicine

- Therapeutic Properties : Investigations into its anti-inflammatory and anticancer activities show promise. For instance, derivatives of pyrazole compounds have demonstrated significant activity against various cancer cell lines and inflammatory conditions .

- Neuroprotective Effects : Some studies suggest that related pyrazole derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Industry

- Material Development : The compound is explored for developing new materials due to its unique chemical properties. It can act as a catalyst in certain industrial processes, enhancing efficiency and product yield.

- Cosmetic Applications : Pyrazole derivatives are also investigated for their use in cosmetic formulations, particularly as colorants or active ingredients due to their stability and reactivity .

Anticancer Activity

A study highlighted the anticancer potential of pyrazole derivatives similar to 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride. These compounds were tested against various tumor cell lines using MTT assays, showing significant antiproliferative effects. The structure-activity relationship (SAR) indicated that specific substitutions at the pyrazole core enhanced activity against cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects of pyrazole derivatives demonstrated that certain compounds could reduce inflammation markers in vitro and in vivo. These findings support the potential use of 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride as a lead compound for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., the target compound) exhibit improved aqueous solubility compared to non-ionic analogs like 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl) derivatives .

- Lipophilicity: Methyl groups in the target compound enhance lipophilicity, whereas trifluoroethyl or cyano substituents (e.g., in 3a or 4-amino-1-(2,2,2-trifluoroethyl) analog) alter electronic profiles, affecting membrane permeability .

- Melting Points : The target compound’s melting point is unspecified, but analogs like 3a (mp: 133–135°C) and 3d (mp: 181–183°C) show substituent-dependent trends .

Biological Activity

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and therapeutic potentials, supported by data from various studies.

The biological activity of 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride primarily involves its ability to interact with specific molecular targets. Similar compounds have been shown to inhibit fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which play crucial roles in cell proliferation and the cell cycle progression. The inhibition of these targets suggests potential antiproliferative effects, making it a candidate for cancer therapy.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds related to 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | HepG2 (Liver cancer) | 54.25 | Inhibition of proliferation |

| Compound B | HeLa (Cervical cancer) | 38.44 | Inhibition of proliferation |

| Compound C | A549 (Lung cancer) | 0.95 | Induction of autophagy |

These findings highlight the potential of pyrazole derivatives in developing novel anticancer therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In studies evaluating the antibacterial efficacy against strains such as E. coli and B. subtilis, significant inhibition zones were observed, indicating strong antimicrobial activity:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | >15 |

| B. subtilis | >15 |

This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride has shown potential anti-inflammatory properties. Compounds within this class have demonstrated efficacy comparable to established anti-inflammatory drugs like indomethacin in preclinical models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole ring can significantly impact biological activity. For instance, alterations at the N1 position have been linked to changes in anticancer efficacy and selectivity towards specific cancer cell lines. The presence of certain substituents can enhance or diminish the compound's biological effects .

Case Studies

Several studies have explored the therapeutic applications of pyrazole derivatives:

- Anticancer Study : A study reported that a series of pyrazole derivatives exhibited IC50 values ranging from 0.067 µM to 49.85 µM against various cancer cell lines, demonstrating their potential as effective anticancer agents .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of several pyrazole derivatives, revealing promising results against both bacterial and fungal strains, thus supporting their use in treating infectious diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically follows a multi-step protocol starting with a 1,5-diarylpyrazole core template. Key steps include condensation of substituted phenyl precursors with carboxamide derivatives, followed by methylation and hydrochlorination. For example, analogous compounds like O-1302 and SR141716 were synthesized via sequential alkylation and amidation reactions using 5-phenyl-1-pentanol as a precursor . Intermediates can be characterized using thin-layer chromatography (TLC) for purity assessment and liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation. NMR spectroscopy (¹H/¹³C) is critical for verifying substitution patterns and regioselectivity during methylation .

Q. Which spectroscopic and crystallographic techniques are optimal for structural confirmation of this compound and its derivatives?

- Methodological Answer :

- X-ray crystallography provides unambiguous confirmation of the 3D structure, as demonstrated for related pyrazole-carboxamide derivatives (e.g., monoclinic crystal system with space group P21/n and unit cell parameters a = 10.0697 Å, b = 5.1399 Å, c = 40.990 Å) .

- High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy (e.g., C24H21ClN4O2 with M_r = 432.90) .

- FT-IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹ and NH bending at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride in novel reaction environments?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search methods can model reaction mechanisms. For instance, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs computational workflows to predict transition states and optimize reaction conditions. This approach reduces experimental trial-and-error by simulating substituent effects on pyrazole ring reactivity, such as electron-withdrawing groups altering nucleophilic attack sites . Molecular docking studies may further predict interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in bioactivity or stability data across studies involving this compound?

- Methodological Answer :

- Controlled experimental replication : Standardize solvent systems (e.g., DMF vs. DMSO) and storage conditions (e.g., -80°C for <6 months vs. -20°C for <1 month) to minimize degradation .

- Multivariate analysis : Use design-of-experiments (DoE) frameworks to isolate variables affecting bioactivity, such as pH, temperature, or counterion effects (e.g., hydrochloride vs. free base).

- Cross-validation with orthogonal assays : Pair enzymatic inhibition data with cellular uptake studies (e.g., HPLC monitoring of intracellular concentrations) to distinguish intrinsic activity from bioavailability limitations .

Q. How can regioselectivity challenges during N-methylation of the pyrazole core be addressed?

- Methodological Answer : Regioselective methylation can be achieved by:

- Protecting group strategies : Temporarily block reactive amines (e.g., using tert-butoxycarbonyl, Boc) to direct methylation to the 1-position .

- Catalytic control : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance selectivity for tertiary amine formation .

- Kinetic monitoring : Use in situ FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.